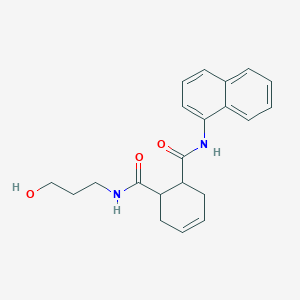

![molecular formula C18H20N6O B5504126 N-(4-{[6-(1H-咪唑-1-基)-4-嘧啶基]氨基}苯基)-3-甲基丁酰胺](/img/structure/B5504126.png)

N-(4-{[6-(1H-咪唑-1-基)-4-嘧啶基]氨基}苯基)-3-甲基丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves multiple steps including tosylation, Horner−Emmons reactions, and specific substitution reactions. For example, Hamdouchi et al. (1999) describe the stereospecific synthesis leading exclusively to desired isomers by avoiding the need for reverse-phase preparative HPLC for separation before evaluation, indicative of complex synthetic pathways that might be similar for the compound (Hamdouchi et al., 1999).

Molecular Structure Analysis

Structural analysis of related imidazo[1,2-a]pyridines, such as those studied by Dhanalakshmi et al. (2018), provides insights into the inclination of various groups attached to the core structure, which can influence the overall molecular geometry and potential intermolecular interactions of the compounds (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

The compound's reactivity and interaction can be inferred from similar structured compounds, which undergo nucleophilic addition, cyclization, and other reactions under various conditions. For instance, the study by Rozentsveig et al. (2014) on the nucleophilic addition and cyclization of imidazo[1,2-a]pyrimidines could provide a parallel to understand the chemical behaviors of our target compound (Rozentsveig et al., 2014).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline form can be crucial for understanding the handling and application of chemical compounds. While specific data for our compound might not be available, studies on closely related compounds, like the crystalline studies by Dhanalakshmi et al., can provide valuable context (Dhanalakshmi et al., 2018).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity with other chemical groups, and stability under various conditions, are essential for comprehending the compound's behavior in different environments. Studies like those by Lee and Park (2015) demonstrate methodologies that can lead to the synthesis of related compounds under various conditions, shedding light on the potential chemical properties of N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide (Lee & Park, 2015).

科学研究应用

合成和生物活性

抗炎和镇痛活性

研究表明,可以合成嘧啶衍生物以表现出显着的抗炎和镇痛活性。例如,通过各种胺与异硫氰酸酯化合物缩合合成的化合物已在临床前模型中表现出良好的抗炎和镇痛作用。这些化合物的结构得到红外光谱、1H 核磁共振和质谱数据的支持,表明它们作为治疗疼痛和炎症的治疗剂的潜力 (Sondhi 等人,2005).

抗病毒活性

已设计、合成并评估了一系列与已知抗病毒剂在结构上相关的嘧啶衍生物的抗鼻病毒活性。这些研究突出了嘧啶基化合物在开发针对病毒感染的新疗法方面的潜力 (Hamdouchi 等人,1999).

认知障碍和神经退行性疾病

对嘧啶衍生物的研究还探索了它们在治疗与精神分裂症、阿尔茨海默病和其他中枢神经系统疾病相关的认知缺陷中的应用。例如,某些基于嘧啶的化合物已被确定为磷酸二酯酶 1 (PDE1) 的有效且选择性抑制剂,在认知障碍的临床前模型中显示出疗效 (Li 等人,2016).

抗氧化活性

嘧啶衍生物的合成与抗氧化活性有关,一些化合物表现出显着的自由基清除作用。这些发现表明了嘧啶基化合物在开发治疗或补充剂以对抗氧化应激相关疾病方面的潜力 (Kotaiah 等人,2012).

抗肿瘤活性

嘧啶衍生物已被合成并评估其抗肿瘤(抗癌)活性。其中一些化合物对各种癌细胞系显示出有希望的结果,表明它们作为癌症化疗剂的潜力。例如,与嘧啶衍生物缩合的苯并咪唑表现出不同程度的抗肿瘤活性,突出了这些化合物在癌症治疗中的治疗潜力 (Abdel-Hafez,2007).

作用机制

未来方向

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

属性

IUPAC Name |

N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c1-13(2)9-18(25)23-15-5-3-14(4-6-15)22-16-10-17(21-11-20-16)24-8-7-19-12-24/h3-8,10-13H,9H2,1-2H3,(H,23,25)(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLITTAHNIXPOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=C(C=C1)NC2=CC(=NC=N2)N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R*,5R*)-6-(cyclobutylmethyl)-3-[4-(1H-imidazol-1-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5504052.png)

![2-methyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5504059.png)

![1-ethyl-N-[1-(1H-indol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504074.png)

![1'-(2-oxo-2-phenylethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5504085.png)

![2-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)phthalazin-1(2H)-one](/img/structure/B5504095.png)

![2-[(3-methoxyphenyl)amino]-N-phenylnicotinamide](/img/structure/B5504099.png)

![ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5504109.png)

![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}-2-phenoxyacetamide](/img/structure/B5504121.png)

![methyl 3-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5504133.png)

![4-[tert-butyl(4-nitrobenzyl)amino]-4-oxobutanoic acid](/img/structure/B5504138.png)